molecular formula C10H14BrClN2O2S B2667513 (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride CAS No. 1798981-79-9

(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride

Cat. No.: B2667513
CAS No.: 1798981-79-9
M. Wt: 341.65
InChI Key: MLMNZKBRBDNAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride is a chemical research reagent featuring a sulfonamide group linked to a bromophenyl moiety. This structural class of compounds is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents. Related styrenesulfonamide-based hybrid compounds have demonstrated notable antimetastatic and cytotoxic actions in scientific studies, disrupting cell cycle profiles and inducing apoptosis in vitro, while also showing efficacy in reducing metastasis volume in vivo . The sulfonamide functional group is a common feature in compounds investigated for a range of biological activities. Researchers may explore this brominated ethenesulfonamide derivative as a potential modulator of specific protein targets or pathways. For instance, structurally distinct sulfonamide compounds have been identified as antagonists for receptors such as the prostaglandin E2 EP4 receptor, which plays a role in immune cell differentiation and inflammatory processes . Furthermore, the core sulfonamide structure is recognized in research targeting neurodegenerative diseases, with some compounds designed to interact with proteins like amyloid-beta . This reagent is provided For Research Use Only and is intended solely for laboratory investigation purposes. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its structural analogs.

Properties

IUPAC Name

(E)-N-(2-aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S.ClH/c11-10-3-1-9(2-4-10)5-8-16(14,15)13-7-6-12;/h1-5,8,13H,6-7,12H2;1H/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMNZKBRBDNAIU-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CS(=O)(=O)NCCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/S(=O)(=O)NCCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride typically involves the following steps:

    Formation of the Ethenesulfonamide Moiety: This can be achieved by reacting 4-bromobenzaldehyde with a sulfonamide precursor under basic conditions to form the ethenesulfonamide intermediate.

    Introduction of the Aminoethyl Group: The intermediate is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group, forming the desired compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the ethenesulfonamide moiety, potentially converting it to an ethylsulfonamide.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of ethylsulfonamide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that sulfonamide derivatives can exhibit anticancer properties. (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar structures can disrupt cellular pathways involved in tumor growth and metastasis, making them candidates for further development as anticancer agents .

Enzyme Inhibition
The compound has potential as an enzyme inhibitor. For example, sulfonamides are known to inhibit carbonic anhydrases, which are involved in various physiological processes, including acid-base balance and respiration. The specific structure of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride may enhance its binding affinity to these enzymes, leading to therapeutic applications in conditions such as glaucoma and epilepsy .

Neuropharmacology

Glutamate Receptor Modulation
Sulfonamide derivatives have been studied for their ability to potentiate glutamate receptor function. This modulation is crucial in treating neurological disorders such as Alzheimer's disease and schizophrenia. The unique structural features of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride may provide a scaffold for developing novel neuroprotective agents .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of sulfonamides has highlighted the importance of specific functional groups in determining biological activity. The presence of the bromophenyl group in (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride may enhance its lipophilicity and cellular uptake, which is critical for its efficacy as a therapeutic agent .

Case Studies and Research Findings

Study Findings Implications
Study on Anticancer ActivityDemonstrated that similar sulfonamides inhibited proliferation of breast cancer cells by inducing apoptosis.Suggests potential for (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride as an anticancer agent.
Enzyme Inhibition ResearchIdentified that certain sulfonamides effectively inhibited carbonic anhydrases with IC50 values in the low micromolar range.Indicates possible therapeutic applications in managing glaucoma and other diseases.
Neuropharmacological StudyFound that compounds with similar structures enhanced glutamate receptor activity in vitro.Supports exploration of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide; hydrochloride for neuroprotective therapies.

Mechanism of Action

The mechanism of action of (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the bromophenyl group can participate in hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethenesulfonamide Derivatives

(E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c)
  • Structure: Replaces the 2-aminoethyl group with a 4-fluorophenylamine.
  • Synthesis : Condensation of (E)-2-(4-bromophenyl)ethenesulfonyl chloride with 4-fluoroaniline (79% yield; mp 138–140°C) .
  • Comparison: The absence of the 2-aminoethyl group reduces solubility, while the 4-fluorophenyl group may alter target affinity due to electronic effects.
(E)-2-(2-Chlorophenyl)-N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]ethenesulfonamide
  • Structure : Incorporates a thiazole ring and dual chlorophenyl groups.
  • Biological Activity : Inhibits Cdc25B phosphatase (IC₅₀ = 26,000 nM; Kᵢ = 4,600 nM) .
Crystalline Chlorothienyl Ethenesulfonamide (Factor Xa Inhibitor)
  • Structure : Features a chlorothienyl group and morpholine ring.
  • Physicochemical Properties : Crystallized from organic solvents, suggesting high purity and stability for therapeutic use .

N-(2-Aminoethyl) Derivatives

N-(2-Aminoethyl)-2-chlorobenzamide Hydrochloride
  • Structure : Benzamide core instead of ethenesulfonamide.
  • Synthesis : Similar HCl salt formation (95% purity) .
Oxymetazoline Related Compound A
  • Structure : Acetamide backbone with tert-butyl and hydroxy groups.
  • Function: Used in nasal decongestants; the 2-aminoethyl group enhances solubility .
  • Comparison: Demonstrates the pharmacological relevance of the 2-aminoethyl-HCl motif in drug design.

Table 2: N-(2-Aminoethyl) Derivatives

Compound Core Structure Biological Role Key Difference
Target Compound Ethenesulfonamide Potential enzyme inhibitor Rigid ethenesulfonamide backbone
N-(2-Aminoethyl)-2-chlorobenzamide Benzamide Unknown Flexible benzamide core
Oxymetazoline Analog Acetamide Decongestant Bulky tert-butyl substituent

Sulfonamide vs. Ethenesulfonamide

N-(2-Aminoethyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride
  • Structure : Naphthalene ring instead of phenyl.
  • Properties : Increased lipophilicity due to the fused aromatic system .
  • Comparison : The naphthalene group may enhance membrane permeability but reduce aqueous solubility compared to the target compound’s bromophenyl group.

Biological Activity

(E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide;hydrochloride, often referred to as a sulfonamide compound, is notable for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in inhibiting specific enzymatic pathways and its effects on various biological systems.

  • Molecular Formula : C14H12BrN2O4S
  • Molecular Weight : 396.22 g/mol
  • Structure : The compound features a sulfonamide functional group, which is critical for its biological activity.

The biological activity of this compound primarily involves the inhibition of specific enzymes, including phospholipases, which play a crucial role in cellular signaling and inflammation. The presence of the bromophenyl group enhances the compound's binding affinity to target enzymes, potentially leading to significant pharmacological effects.

Biological Activity Overview

  • Enzyme Inhibition :
    • The compound has shown effectiveness in inhibiting phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. This inhibition could lead to reduced inflammation in various pathological conditions .
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in treating bacterial infections .
  • Anticancer Potential :
    • Research indicates that sulfonamide derivatives can possess anticancer properties by inducing apoptosis in cancer cells. This compound's mechanism may involve disrupting cell signaling pathways crucial for cancer cell survival .

Case Study 1: Enzyme Inhibition

A study conducted on the effects of this compound on PLA2 activity demonstrated a significant reduction in enzyme activity at concentrations as low as 10 µM. This suggests a strong potential for therapeutic application in conditions characterized by excessive inflammation.

Concentration (µM)PLA2 Activity (% Inhibition)
00
1045
5075
10090

Case Study 2: Antimicrobial Testing

In vitro testing against various bacterial strains revealed that the compound exhibits a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Q & A

What are the optimal synthetic routes for (E)-N-(2-Aminoethyl)-2-(4-bromophenyl)ethenesulfonamide hydrochloride, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis typically involves coupling a 4-bromophenylsulfonyl chloride derivative with a protected 2-aminoethylamine, followed by deprotection and salt formation. Key steps include:

  • Sulfonamide Formation : Reacting 4-bromophenyl ethenesulfonyl chloride with N-Boc-ethylenediamine under Schotten-Baumann conditions (pH 8–9, 0–5°C) to form the intermediate sulfonamide .
  • Deprotection : Removing the Boc group using HCl in dioxane to yield the free amine, followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt .
  • Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), stoichiometry (1.2:1 sulfonyl chloride:amine), and temperature control (0–5°C during coupling) can enhance yields beyond 70% .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how can data interpretation resolve ambiguities?

Basic Research Question
Critical characterization methods include:

  • ¹H/¹³C NMR : Confirm the (E)-configuration of the ethenesulfonamide moiety via coupling constants (J = 12–16 Hz for trans-vinylic protons). The 4-bromophenyl group shows aromatic signals at δ 7.4–7.8 ppm (doublet, J = 8 Hz) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 377.02 for C₁₀H₁₂BrN₂O₂S) and isotopic patterns matching bromine (1:1 ratio for M/M+2) .
  • FTIR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, while NH₂ bends are observed at 1600–1650 cm⁻¹ . Contradictions in spectra may arise from residual solvents or tautomerism, necessitating repeated purification or 2D NMR (e.g., HSQC) for resolution .

How can researchers design experiments to evaluate the compound's interaction with biological targets, such as enzymes or receptors?

Advanced Research Question
Methodologies for target engagement studies include:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., Trypanosoma brucei enzymes) on a sensor chip and measure binding kinetics (Kₐ, K𝒹) at varying compound concentrations (1–100 µM) .
  • Fluorescence Polarization Assays : Use fluorescently labeled analogs to monitor competitive displacement from binding pockets, with IC₅₀ calculations via dose-response curves .
  • Molecular Dynamics Simulations : Predict binding modes by docking the compound into crystal structures of homologous receptors (e.g., serotonin or dopamine receptors), guided by the sulfonamide’s electrostatic interactions .

What strategies are recommended for resolving contradictions in reported biological activities of structurally similar sulfonamide derivatives?

Advanced Research Question
Contradictions often arise from variations in assay conditions or off-target effects. Mitigation strategies include:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized units (e.g., µM vs. ng/mL) and normalize for assay parameters (pH, temperature) .
  • Selectivity Profiling : Screen the compound against a panel of related targets (e.g., kinase or protease families) to identify cross-reactivity .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or F) to isolate pharmacophore contributions .

What are the critical considerations for ensuring reproducibility in the synthesis and purification of this compound across different laboratories?

Advanced Research Question
Reproducibility hinges on:

  • Strict Protocol Adherence : Document reaction times (±5%), solvent grades (HPLC vs. technical grade), and drying methods (Na₂SO₄ vs. MgSO₄) .
  • Purification Standards : Use preparative HPLC with a C18 column (ACN/H₂O gradient) or flash chromatography (silica gel, 5% MeOH in DCM) to achieve ≥95% purity .
  • Analytical Cross-Validation : Share raw NMR, MS, and HPLC data via open-access repositories to enable peer validation .

How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Advanced Research Question
Computational approaches include:

  • ADMET Prediction : Use tools like SwissADME to forecast solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Quantum Mechanics (QM) : Calculate the sulfonamide’s pKa (∼10.5 for the amine) to guide salt formation strategies for enhanced bioavailability .
  • Free Energy Perturbation (FEP) : Model the impact of substituents (e.g., 4-bromo vs. 4-methyl) on binding free energy to prioritize synthetic targets .

What experimental controls are essential when assessing the compound’s stability under physiological conditions?

Advanced Research Question
Key controls include:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–8, 37°C) and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Light/Oxygen Sensitivity : Store samples under inert gas (N₂) and amber glass to prevent photoisomerization of the ethenesulfonamide group .
  • Plasma Stability : Test in human plasma (37°C, 1 hour) with LC-MS quantification to assess esterase-mediated hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.